

# comparing the efficacy of different PROTACs synthesized with Lenalidomide nonanedioic acid

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## Compound of Interest

Compound Name: *Lenalidomide nonanedioic acid*

Cat. No.: *B12364155*

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## A Comparative Guide to the Efficacy of PROTACs Utilizing Lenalidomide-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This guide provides a comparative analysis of the effectiveness of different PROTACs synthesized with linkers derived from Lenalidomide, a well-established recruiter of the Cereblon (CRBN) E3 ligase. Specifically, we will focus on PROTACs where a nonanedioic acid-derived linker is utilized, a key component in the synthesis of molecules such as the SOS1 degrader LHF418.

## Data Presentation: A Comparative Overview

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head studies of various PROTACs using the identical **Lenalidomide nonanedioic acid** linker are not extensively available in the public domain, we can collate and compare data for representative PROTACs targeting different proteins of interest.

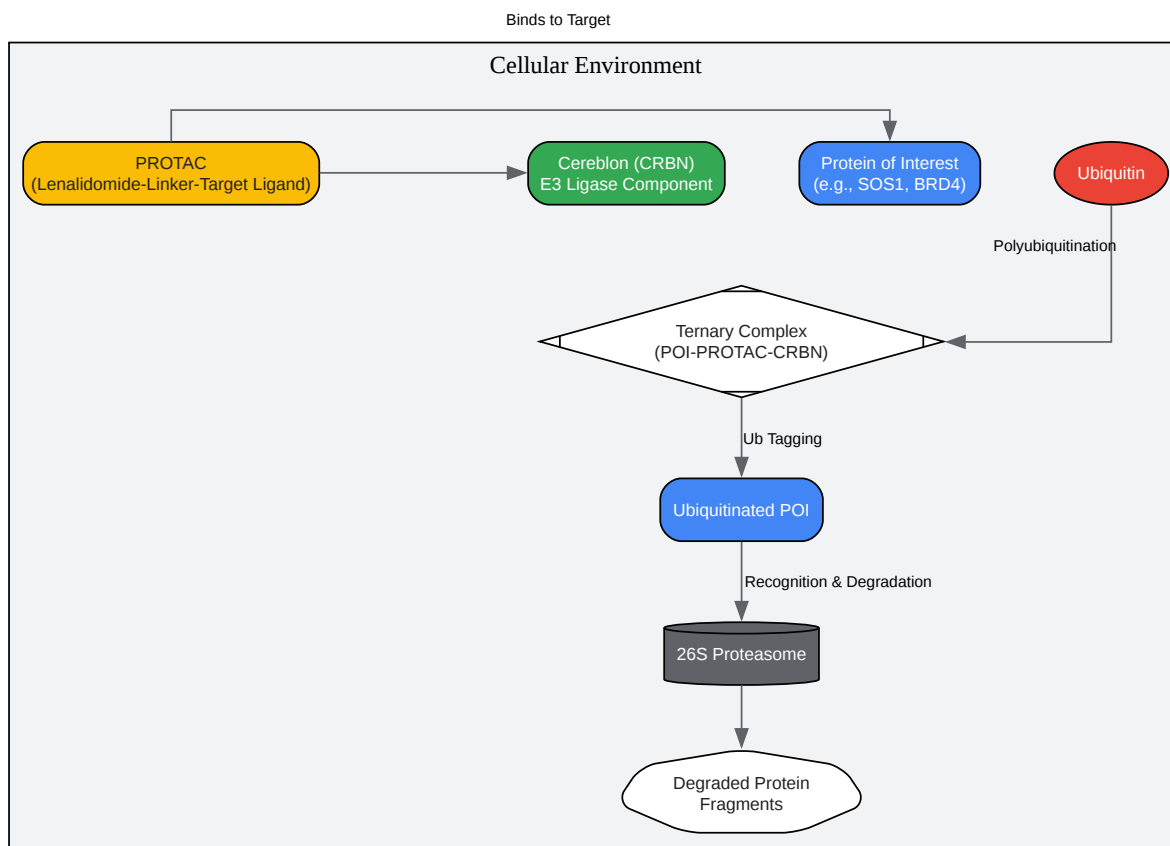
PROTAC Name	Target Protein	E3 Ligase Ligand	Linker Type	DC50	Dmax	Cell Line	Citation
LHF418	SOS1	Lenalidomide	Nonanedioic acid-derived	209.4 nM	>80%	A549	<a href="#">[1]</a>
Compound 21	BRD4	Lenalidomide	Not specified in detail	Not specified	Effective Degradation	THP-1	<a href="#">[2]</a>

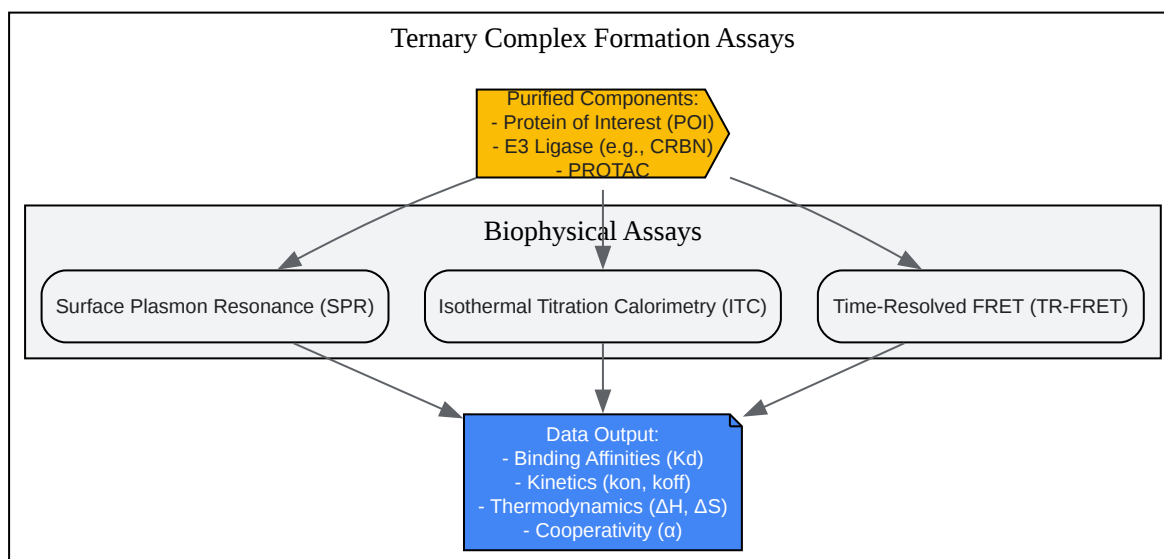
PROTAC Name	Target Protein	Assay	Measurement	Value	Cell Line	Citation
Compound 21	BRD4 (BD1)	Inhibition Assay	IC50	41.8 nM	THP-1	<a href="#">[2]</a>

Note: The data presented is compiled from different studies, and experimental conditions may vary. A direct comparison should be made with caution. The linker for "Compound 21" is based on a dihydroquinazolinone derivative and lenalidomide, though the exact structure is not specified as nonanedioic acid-derived.[\[2\]](#)

## Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and experimental workflows.





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## References

- 1. Discovery of LHF418 as a new potent SOS1 PROTAC degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
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